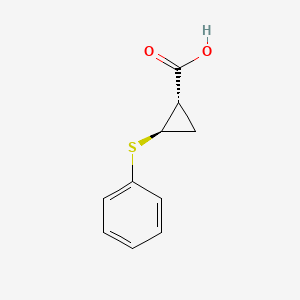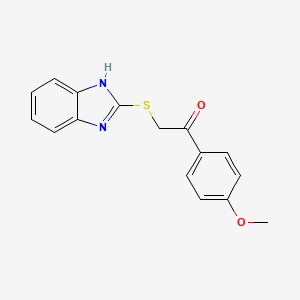
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid” is a chiral organic compound. Chiral compounds have non-superimposable mirror images, much like your left and right hands . The (1S,2R) designation refers to the absolute configuration of the chiral centers in the molecule, as determined by the Cahn-Ingold-Prelog priority rules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as (1S,2R)-milnacipran, are synthesized through reactions involving phenylacetonitrile and ®-epichlorohydrin .Wissenschaftliche Forschungsanwendungen
Absolute Configuration and Structural Analysis
Absolute Configuration and Conformation : The absolute configuration of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid and related compounds have been established through various chemical correlations and stereospecific reactions. This compound's absolute configuration plays a crucial role in its chemical behavior and reactions (Aratani, Nakanisi, & Nozaki, 1970; Inouye, Sugita, & Walborsky, 1964; Nishiyama, Oda, & Inouye, 1974).
Structural Studies and Conformational Analysis : Detailed X-ray methods have been used to determine the structure and conformation of related cyclopropane carboxylic acids. This analysis provides insights into the spatial arrangement of the molecule and its electronic interactions, which are crucial for understanding its reactivity and potential applications in scientific research (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985).
Synthetic and Pharmaceutical Applications
Synthetic Approaches and Pharmaceutical Relevance : The compound's unique structure has been utilized in the synthesis of pharmaceuticals, specifically as a pharmacophoric unit in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained structure has led to the development of various synthetic methods, highlighting its importance in medicinal chemistry (Sato et al., 2016).
Role in Biological Systems and Potential Therapeutic Applications : The compound and its derivatives have been identified in various biological systems, demonstrating a range of activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. This underlines the compound's potential for therapeutic applications and its significance in biochemical research (Coleman & Hudson, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWYCFSZCKDIN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)


![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)



![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)

![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2631200.png)